molecular formula C17H17N3O2S B2490831 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1421453-96-4

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2490831
M. Wt: 327.4
InChI Key: PVMVXFRGUYKGGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(thiophen-2-yl)-substituted nicotinonitriles, including compounds similar to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, typically involves a multi-step procedure starting with condensation and cyclization of 2-acetylthiophene. This process allows for the efficient synthesis of target nicotinonitrile derivatives through optimized reaction conditions (Hakobyan et al., 2020).

Molecular Structure Analysis

Structural analysis of similar nicotinonitrile derivatives reveals non-planar molecular conformations with the central pyridine ring making dihedral angles with attached phenyl and thiophene rings. This conformational feature is crucial for understanding the compound's chemical reactivity and interactions (Fun et al., 2010).

Chemical Reactions and Properties

Nicotinonitriles, including the discussed compound, are versatile intermediates in organic synthesis, capable of undergoing various chemical reactions. Their reactivity with different reagents allows for the synthesis of a broad range of heterocyclic compounds, demonstrating their importance in medicinal chemistry and material science (Hakobyan et al., 2020).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular conformation and substituent effects. Studies on related compounds highlight the significance of these properties in determining the compound's application potential (Fun et al., 2009).

Chemical Properties Analysis

The chemical properties of 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, such as reactivity, stability, and functional group transformations, are central to its utility in synthetic chemistry. Its ability to participate in various chemical reactions makes it a valuable compound for developing new materials and pharmaceuticals (Hakobyan et al., 2020).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A series of 4-(thiophen-2-yl)-substituted nicotinonitriles, which include compounds similar to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile, were synthesized using a three-step procedure involving condensation and cyclization of 2-acetylthiophene (Hakobyan et al., 2020).
  • Structural Analysis : The electronic structure of similar compounds, particularly (S)-6-oxo-1-(thiophen-2-ylmethyl)piperidine-2-carboxylic acid, has been studied through X-ray crystallography and comparative Hirshfeld surface analysis (Vrabel et al., 2014).

Biological and Pharmacological Activities

  • Antibacterial Properties : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, similar in structure to the compound , have shown moderate to significant antibacterial activity (Khalid et al., 2016).
  • Antitumor Activities : Compounds with structures akin to 6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile have been investigated for their antitumor and antimicrobial activities, such as 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile (El‐Sayed et al., 2011).
  • Cytotoxicity Studies : 4-Aryl-6-indolylpyridine-3-carbonitriles, structurally related to the compound, have been synthesized and evaluated for their antiproliferative activities, establishing a structure-activity relationship (El-Sayed et al., 2014).

properties

IUPAC Name

6-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-11-13-3-4-16(19-12-13)22-14-5-7-20(8-6-14)17(21)10-15-2-1-9-23-15/h1-4,9,12,14H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMVXFRGUYKGGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile

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